

Crystal structure of 2,6-Bis(p-tolyl)pyridine derivatives

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Compound of Interest		
Compound Name:	2,6-Bis(p-tolyl)pyridine	
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An In-Depth Technical Guide on the Crystal Structure of **2,6-Bis(p-tolyl)pyridine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and crystal structure of selected **2,6-bis(p-tolyl)pyridine** derivatives. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

2,6-Diarylpyridines are a class of compounds that have garnered significant interest due to their versatile applications as ligands in coordination chemistry, building blocks for supramolecular structures, and scaffolds in medicinal chemistry. The substitution pattern on the pyridine and flanking aryl rings plays a crucial role in determining the steric and electronic properties of these molecules, thereby influencing their chemical reactivity and biological activity. This guide focuses on the crystal structures of **2,6-bis(p-tolyl)pyridine** derivatives, providing a comparative analysis of their solid-state conformations and intermolecular interactions.

Crystal Structure Analysis

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal are fundamental to understanding its physical and chemical properties. X-ray



crystallography is a powerful technique to elucidate these structures. This section presents the crystallographic data for two derivatives: 4-phenyl-2,6-bis(4-tolyl)pyridine and 2,6-bis(tosyloxymethyl)pyridine. For comparative purposes, the crystal structure of the closely related 2,6-diphenylpyridine is also included.

Crystallographic Data Tables

The following tables summarize the key crystallographic data for the selected compounds, allowing for a clear comparison of their unit cell parameters and refinement statistics.

Table 1: Crystal Data and Structure Refinement for 4-Phenyl-2,6-bis(4-tolyl)pyridine[1]



Parameter	Value
Empirical Formula	C25H21N
Formula Weight	335.43
Temperature (K)	295
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	Pbcn
a (Å)	21.234(3)
b (Å)	12.0489(15)
c (Å)	7.3601(10)
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	1883.1(4)
Z	4
Density (calculated) (Mg/m³)	1.183
Absorption Coefficient (mm ⁻¹)	0.070
F(000)	712
Crystal Size (mm³)	0.24 x 0.16 x 0.14
Theta range for data collection (°)	2.15 to 25.00
Reflections collected	6295
Independent reflections	1833 [R(int) = 0.0301]
Final R indices [I>2sigma(I)]	R1 = 0.0583, wR2 = 0.1791
R indices (all data)	R1 = 0.0988, wR2 = 0.2073



Table 2: Crystal Data and Structure Refinement for 2,6-Bis(tosyloxymethyl)pyridine[2]



Parameter	Value
Empirical Formula	C21H21NO6S2
Formula Weight	447.51
Temperature (K)	100(2)
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	Pccn
a (Å)	21.032(3)
b (Å)	6.2243(10)
c (Å)	15.405(2)
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	2016.6(5)
Z	4
Density (calculated) (Mg/m³)	1.474
Absorption Coefficient (mm ⁻¹)	0.303
F(000)	936
Crystal Size (mm³)	0.16 x 0.13 x 0.04
Theta range for data collection (°)	2.46 to 28.38
Reflections collected	41584
Independent reflections	2528 [R(int) = 0.0974]
Final R indices [I>2sigma(I)]	R1 = 0.0474, wR2 = 0.1370
R indices (all data)	R1 = 0.0668, wR2 = 0.1507



Table 3: Crystal Data and Structure Refinement for 2,6-Diphenylpyridine[3]



Parameter	Value
Empirical Formula	C17H13N
Formula Weight	231.28
Temperature (K)	293(2)
Wavelength (Å)	0.71073
Crystal System	Orthorhombic
Space Group	Pbcn
a (Å)	16.1368(16)
b (Å)	12.5371(14)
c (Å)	6.2969(4)
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	1273.9(2)
Z	4
Density (calculated) (Mg/m³)	1.205
Absorption Coefficient (mm ⁻¹)	0.071
F(000)	488
Crystal Size (mm³)	0.70 x 0.32 x 0.14
Theta range for data collection (°)	2.97 to 27.48
Reflections collected	9331
Independent reflections	1596 [R(int) = 0.0531]
Final R indices [I>2sigma(I)]	R1 = 0.0553, wR2 = 0.1633
R indices (all data)	R1 = 0.0911, wR2 = 0.1878

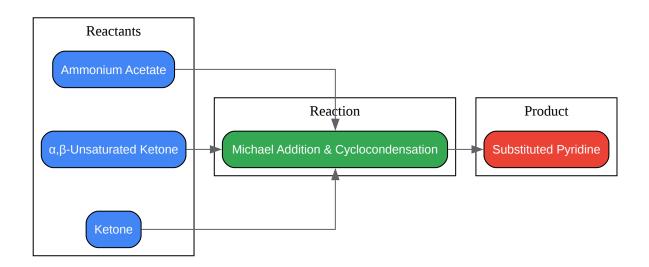


Experimental Protocols

The synthesis of 2,6-diarylpyridines is often achieved through the Kröhnke pyridine synthesis. This section provides a general overview of this method, followed by the specific experimental procedures for the synthesis of the highlighted derivatives.

General Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for the preparation of substituted pyridines. The reaction typically involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonium salt, which serves as the nitrogen source for the pyridine ring.[4] [5] A common variation involves the reaction of an α,β -unsaturated ketone with a ketone in the presence of ammonium acetate.



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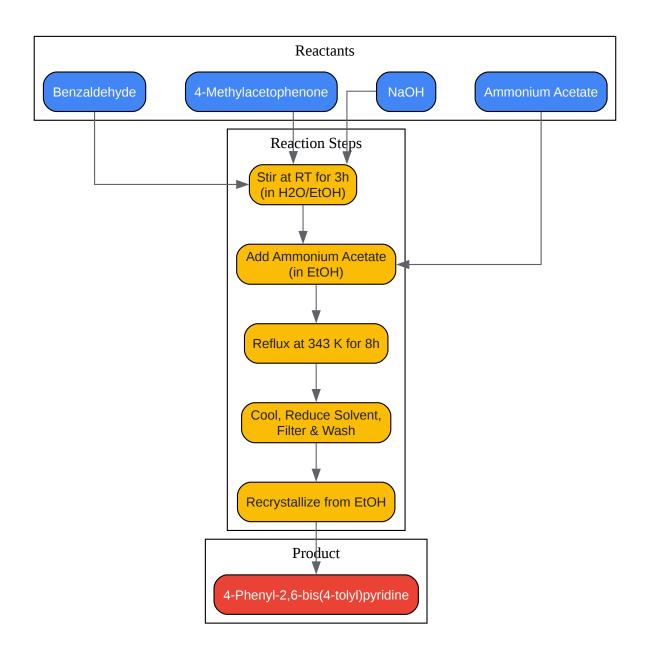
A generalized workflow for the Kröhnke pyridine synthesis.

Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine[1]

A mixture of benzaldehyde (1.06 g, 10 mmol), 4-methylacetophenone (2.68 g, 20 mmol), and NaOH (0.80 g, 20 mmol) in a solution of water (20 ml) and 95% ethanol (20 ml) was stirred at room temperature for 3 hours. Following this, a solution of ammonium acetate (7.70 g, 100



mmol) in 95% ethanol (60 ml) was added, and the reaction mixture was refluxed at 343 K for 8 hours. The resulting solution was then cooled, and the solvent volume was reduced to 20 ml, leading to the formation of a white precipitate. This precipitate was collected by filtration and washed with ethanol. The final product was obtained as colorless prism crystals by recrystallization from 95% ethanol.





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The experimental workflow for the synthesis of 4-phenyl-2,6-bis(4-tolyl)pyridine.

Synthesis of 2,6-Bis(tosyloxymethyl)pyridine[2]

To a 500 ml round-bottom flask, NaOH ($8.0 \, \mathrm{g}$, $0.20 \, \mathrm{mol}$) and 2,6-pyridinedimethanol ($2.78 \, \mathrm{g}$, $0.020 \, \mathrm{mol}$) were dissolved in 150 ml of a 1:1 mixture of THF and water. The resulting solution was stirred and cooled to 0 °C. A solution of p-toluenesulfonyl chloride ($7.61 \, \mathrm{g}$, $0.040 \, \mathrm{mol}$) in 75 ml of THF was then added dropwise. The reaction mixture was stirred at 0 °C for 15 minutes and then at room temperature for 4 hours. Subsequently, the mixture was poured into 200 ml of water and extracted with dichloromethane ($4 \times 75 \, \mathrm{ml}$). The combined organic layers were washed with a saturated NaCl solution and dried over Na2SO4. The solvent was removed under reduced pressure to yield the product as a white crystalline solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the product in THF and ethanol at room temperature.[2]

Conclusion

This technical guide has provided a concise yet detailed overview of the crystal structures and synthetic methodologies for selected **2,6-bis(p-tolyl)pyridine** derivatives. The presented data highlights the structural diversity within this class of compounds and offers researchers access to key experimental protocols. The comparative crystallographic tables and workflow diagrams serve as a practical resource for those engaged in the design and synthesis of novel pyridine-based molecules for various applications.

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